molecular formula C25H23N5O6 B11146400 prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11146400
M. Wt: 489.5 g/mol
InChI Key: URPOGFGLCFWOSC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and a tetrahydropyrimidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester.

    Introduction of the nitrophenyl group: This step involves nitration of a phenyl ring, followed by its incorporation into the pyrazole structure.

    Construction of the tetrahydropyrimidine ring: This can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea.

    Esterification: The final step involves the esterification of the carboxylate group with prop-2-en-1-ol.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its potential biological activity, such as anti-inflammatory or anti-cancer properties, can be explored through in vitro and in vivo studies.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly if it exhibits significant biological activity.

    Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific biological activity. For example, if the compound exhibits anti-inflammatory properties, it may inhibit key enzymes or signaling pathways involved in the inflammatory response. Molecular targets could include enzymes like cyclooxygenase or transcription factors like NF-κB. The pathways involved would be those related to the synthesis and regulation of inflammatory mediators.

Comparison with Similar Compounds

Prop-2-en-1-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds often exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Nitrophenyl compounds: These are known for their potential use in pharmaceuticals and agrochemicals due to their diverse reactivity.

    Tetrahydropyrimidine derivatives: These compounds are of interest in medicinal chemistry for their potential therapeutic applications.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C25H23N5O6

Molecular Weight

489.5 g/mol

IUPAC Name

prop-2-enyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H23N5O6/c1-4-12-36-24(31)21-15(2)26-25(32)27-23(21)18-14-29(17-8-6-5-7-9-17)28-22(18)16-10-11-20(35-3)19(13-16)30(33)34/h4-11,13-14,23H,1,12H2,2-3H3,(H2,26,27,32)

InChI Key

URPOGFGLCFWOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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